Methyl 5-iodo-3-methoxy-2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-iodo-3-methoxy-2-methylbenzoate: is an organic compound characterized by its molecular formula C₁₀H₉IO₃. It is a derivative of benzoic acid, featuring an iodine atom, a methoxy group, and a methyl group attached to the benzene ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 5-iodo-3-methoxy-2-methylbenzoic acid.
Esterification Reaction: The carboxylic acid group is converted to a methyl ester through esterification using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in batches to maintain quality control and consistency.
Purification: The final product is purified through recrystallization or column chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, resulting in different structural isomers.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like sodium iodide (NaI) and various amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones can be formed.
Reduction Products: Alcohols and other reduced derivatives are common.
Substitution Products: Different halogenated or aminated derivatives can be synthesized.
Scientific Research Applications
Chemistry: Methyl 5-iodo-3-methoxy-2-methylbenzoate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities. Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 5-iodo-3-methoxy-2-methylbenzoate exerts its effects depends on its specific application. For example, in pharmaceutical research, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact mechanism can vary based on the context in which the compound is used.
Comparison with Similar Compounds
Methyl 5-iodo-2-methoxybenzoate: Similar structure but different position of the methoxy group.
Methyl 2-methoxy-5-methylbenzoate: Similar structure but lacks the iodine atom.
Methyl 5-iodo-3-methoxybenzoate: Similar structure but different position of the iodine atom.
Uniqueness: Methyl 5-iodo-3-methoxy-2-methylbenzoate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
methyl 5-iodo-3-methoxy-2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO3/c1-6-8(10(12)14-3)4-7(11)5-9(6)13-2/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHGTNPDHAFUPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1OC)I)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.